

Application Notes and Protocols: Nickel Nitrate as a Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: Nickel nitrate

Cat. No.: B3432390

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **nickel nitrate** as a versatile and cost-effective catalyst in a variety of fundamental organic synthesis reactions. Nickel catalysts, often derived from **nickel nitrate**, offer a more economical alternative to precious metal catalysts for reactions such as reductions, cross-couplings, and additions.

Reduction of Nitroarenes to Anilines

The reduction of nitroarenes is a crucial transformation in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries. Raney nickel, a highly active hydrogenation catalyst, can be readily prepared from **nickel nitrate**.

Experimental Protocol: Preparation of Raney Nickel from Nickel Nitrate and Reduction of 4-Nitrotoluene

Materials:

- **Nickel nitrate** hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Aluminum powder
- Sodium hydroxide (NaOH)
- 4-Nitrotoluene

- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Methanol
- Deionized water
- Ethanol
- Standard laboratory glassware and magnetic stirrer

Catalyst Preparation (Raney Nickel):

- In a well-ventilated fume hood, prepare a solution of sodium hydroxide (e.g., 50 g in 200 mL of deionized water) in a large beaker and cool it in an ice bath.
- In a separate beaker, prepare a finely ground mixture of **nickel nitrate** hexahydrate and aluminum powder in a 1:1 molar ratio.
- Slowly and carefully add the **nickel nitrate**-aluminum powder mixture to the cold sodium hydroxide solution with vigorous stirring. Caution: The reaction is highly exothermic and produces hydrogen gas.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Carefully decant the supernatant. Wash the grey-black nickel catalyst residue repeatedly with deionized water until the washings are neutral to pH paper.
- Wash the catalyst with ethanol (2-3 times) to remove water.
- Store the active Raney nickel catalyst under ethanol or water to prevent oxidation.

Reduction of 4-Nitrotoluene:

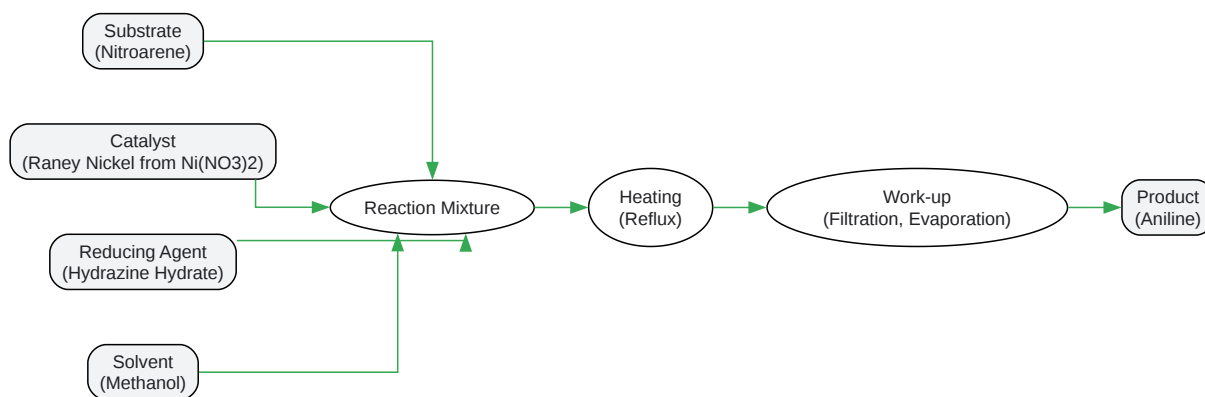
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrotoluene (1.0 mmol, 137.1 mg).
- Add methanol (10 mL) to dissolve the substrate.

- Add the prepared Raney nickel catalyst (approx. 100 mg, as a slurry in ethanol).
- Heat the mixture to 50 °C with stirring.
- Slowly add hydrazine hydrate (10.0 mmol, 0.5 mL of 64% aqueous solution) dropwise via a syringe. Vigorous gas evolution (nitrogen) will be observed.
- After the addition is complete, reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
- Wash the celite pad with methanol.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Entry	Substrate	Product	Catalyst	Reducing Agent	Solvent	Time (h)	Yield (%)
1	4-Nitrotoluene	4-Methylaniline	Raney Ni	Hydrazine Hydrate	Methanol	1	95
2	Nitrobenzene	Aniline	Raney Ni	Hydrazine Hydrate	Methanol	1	98
3	4-Chloronitrobenzene	4-Chloroaniline	Raney Ni	Hydrazine Hydrate	Methanol	1.5	92
4	2-Nitrophenol	2-Aminophenol	Raney Ni	Hydrazine Hydrate	Methanol	2	88

Reaction Workflow



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Workflow for the reduction of nitroarenes.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Nickel-catalyzed condensation of o-phenylenediamines with 1,2-dicarbonyl compounds provides an efficient route to these molecules.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- o-Phenylenediamine
- Benzil

- Ethanol
- Standard laboratory glassware and magnetic stirrer

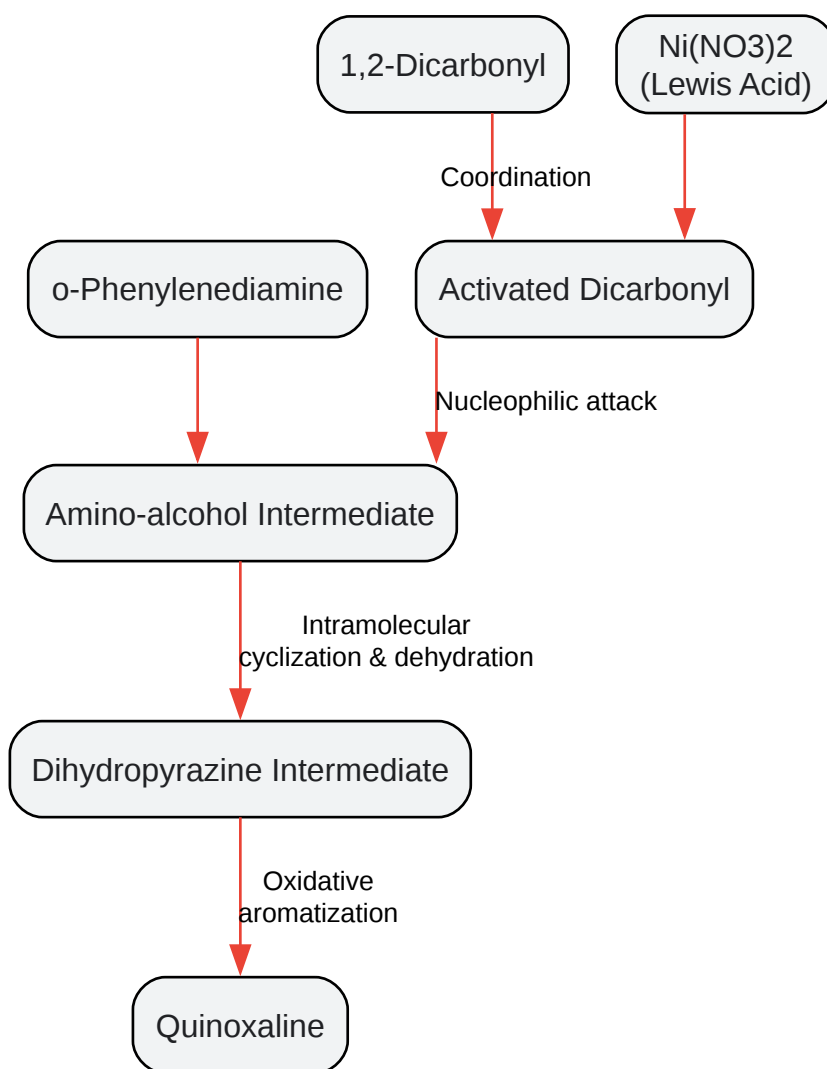
Procedure:

- In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and benzil (1.0 mmol, 210.2 mg) in ethanol (10 mL).
- Add nickel(II) nitrate hexahydrate (0.1 mmol, 29.1 mg, 10 mol%) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by TLC.
- Upon completion, the product often crystallizes directly from the reaction mixture.
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation

Entry	o-Diamine	1,2-Dicarbonyl	Product	Catalyst (mol%)	Solvent	Time (h)	Yield (%)
1	o-Phenylenediamine	Benzil	2,3-Diphenylquinoxaline	Ni(NO ₃) ₂ ·6H ₂ O (10)	Ethanol	1	94
2	4,5-Dimethyl-1,2-phenylenediamine	Benzil	6,7-Dimethyl-2,3-diphenylquinoxaline	Ni(NO ₃) ₂ ·6H ₂ O (10)	Ethanol	1.5	92
3	o-Phenylenediamine	2,3-Butanedione	2,3-Dimethylquinoxaline	Ni(NO ₃) ₂ ·6H ₂ O (10)	Ethanol	1	90
4	o-Phenylenediamine	Glyoxal	Quinoxaline	Ni(NO ₃) ₂ ·6H ₂ O (10)	Ethanol	2	85

Proposed Reaction Mechanism



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Proposed mechanism for quinoxaline synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. While palladium is the most common catalyst, nickel-based systems, often prepared from precursors like **nickel nitrate**, are gaining prominence due to their lower cost and unique reactivity.

Experimental Protocol: Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) (Note: While $\text{Ni}(\text{NO}_3)_2$ can be a precursor, NiCl_2 is commonly used directly and provides a well-documented protocol)
- Triphenylphosphine (PPh_3)
- 4-Bromotoluene
- Phenylboronic acid
- Potassium phosphate (K_3PO_4)
- Toluene
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

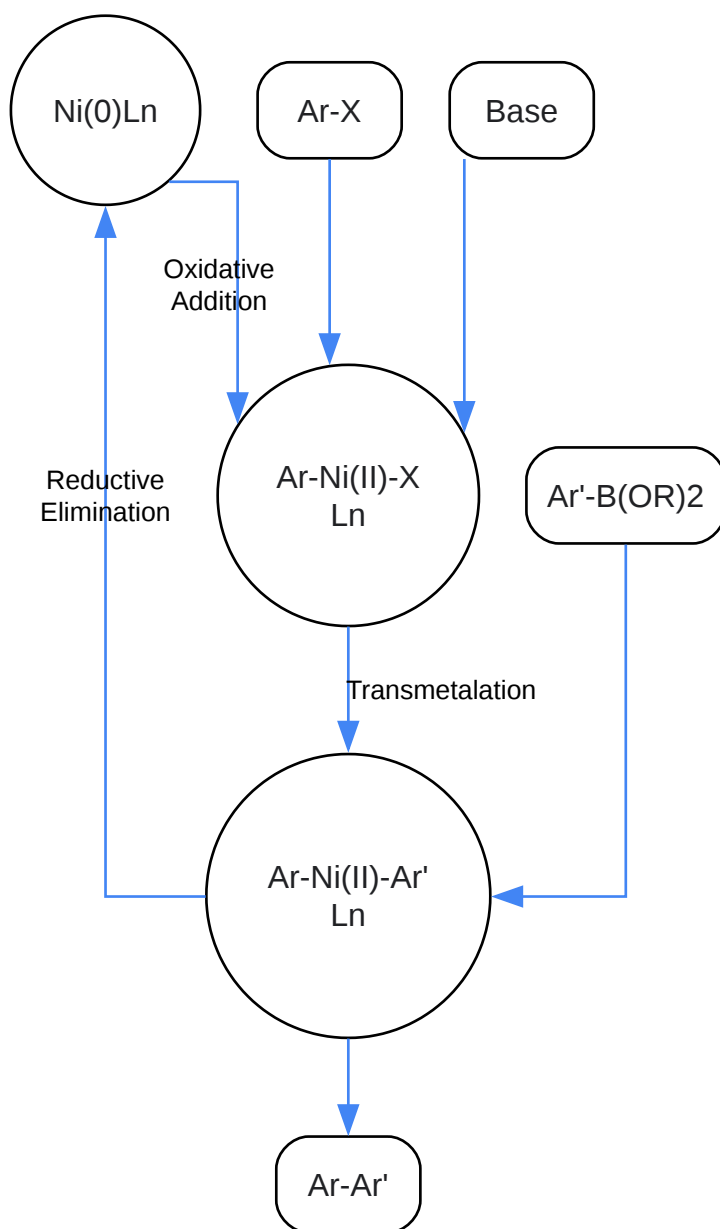
- Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (0.05 mmol, 11.9 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).
- Add toluene (5 mL) and stir the mixture for 10-15 minutes to form the active catalyst complex.
- To the catalyst mixture, add 4-bromotoluene (1.0 mmol, 171.0 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and quench with water (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Entry	Aryl Halide	Boronic Acid	Product	Catalytic System	Base	Solvent	Temp (°C)	Yield (%)
1	4-Bromotoluene	Phenylboronic acid	4-Methylbiphenyl	NiCl ₂ /2 PPh ₃	K ₃ PO ₄	Toluene	100	88
2	4-Chloroanisole	Phenylboronic acid	4-Methoxybiphenyl	NiCl ₂ /2 PPh ₃	K ₃ PO ₄	Toluene	100	82
3	1-Bromonaphthalene	Phenylboronic acid	1-Phenylnaphthalene	NiCl ₂ /2 PPh ₃	K ₃ PO ₄	Toluene	100	91
4	3-Bromopyridine	Phenylboronic acid	3-Phenylpyridine	NiCl ₂ /2 PPh ₃	K ₃ PO ₄	Toluene	100	75

Catalytic Cycle



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Simplified Suzuki-Miyaura catalytic cycle.

Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound. **Nickel nitrate** can act as a Lewis acid catalyst to activate the Michael acceptor.

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Chalcone
- Diethyl malonate
- A mild base (e.g., triethylamine)
- Dichloromethane (DCM)
- Standard laboratory glassware and magnetic stirrer

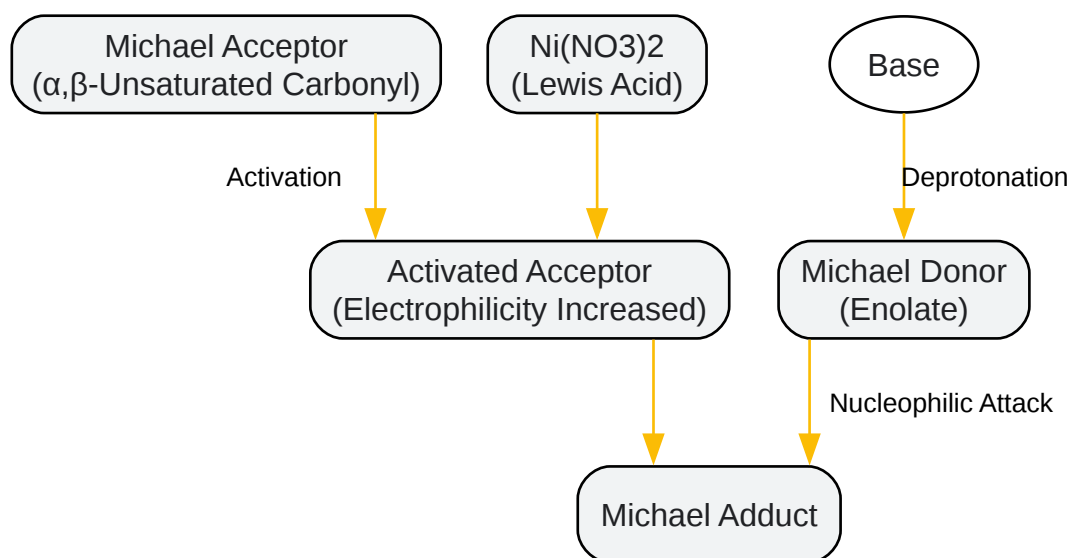
Procedure:

- To a solution of chalcone (1.0 mmol, 208.2 mg) in dichloromethane (10 mL) in a round-bottom flask, add nickel(II) nitrate hexahydrate (0.1 mmol, 29.1 mg, 10 mol%).
- Add diethyl malonate (1.2 mmol, 192.2 mg, 182 μL).
- Add triethylamine (0.1 mmol, 10.1 mg, 14 μL) to the mixture.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Entry	Michael Acceptor	Michael Donor	Product	Catalyst (mol%)	Solvent	Time (h)	Yield (%)
1	Chalcone	Diethyl malonate	Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate	Ni(NO ₃) ₂ ·6H ₂ O (10)	DCM	5	85
2	Cyclohexenone	Diethyl malonate	Diethyl 2-(3-oxocyclohexyl)malonate	Ni(NO ₃) ₂ ·6H ₂ O (10)	DCM	6	78
3	Methyl vinyl ketone	Acetylacetone	3-(2,4-dioxopentan-3-yl)butan-2-one	Ni(NO ₃) ₂ ·6H ₂ O (10)	DCM	4	82
4	Acrylonitrile	Diethyl malonate	Diethyl 2-(2-cyanoethyl)malonate	Ni(NO ₃) ₂ ·6H ₂ O (10)	DCM	6	75

Logical Relationship in Catalysis



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Logical flow of the Michael addition reaction.

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